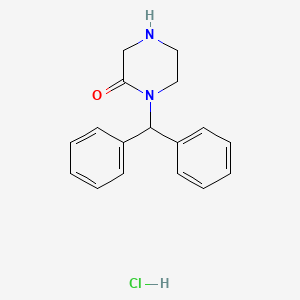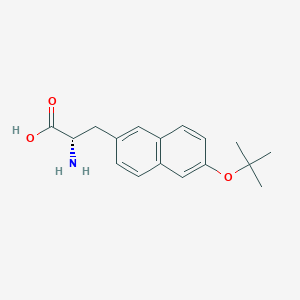
(S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a tert-butoxy group attached to a naphthalene ring, which is further connected to a propanoic acid moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups into the naphthalene ring.
Applications De Recherche Scientifique
(S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s binding affinity and specificity towards enzymes and receptors. The naphthalene ring provides a rigid framework that can interact with hydrophobic pockets in proteins, while the amino and carboxyl groups facilitate hydrogen bonding and ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(6-methoxynaphthalen-2-yl)propanoic acid: Similar structure but with a methoxy group instead of a tert-butoxy group.
(S)-2-Amino-3-(6-ethoxynaphthalen-2-yl)propanoic acid: Contains an ethoxy group instead of a tert-butoxy group.
Uniqueness
The presence of the tert-butoxy group in (S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid imparts unique steric and electronic properties, making it distinct from its analogs. This group can enhance the compound’s stability and reactivity, providing advantages in various chemical and biological applications.
Propriétés
Formule moléculaire |
C17H21NO3 |
|---|---|
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[6-[(2-methylpropan-2-yl)oxy]naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C17H21NO3/c1-17(2,3)21-14-7-6-12-8-11(4-5-13(12)10-14)9-15(18)16(19)20/h4-8,10,15H,9,18H2,1-3H3,(H,19,20)/t15-/m0/s1 |
Clé InChI |
KQNSDRJDGJLOTR-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


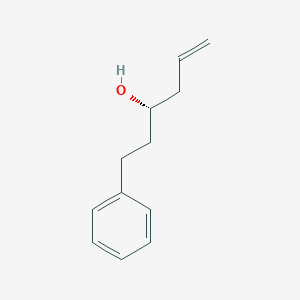
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
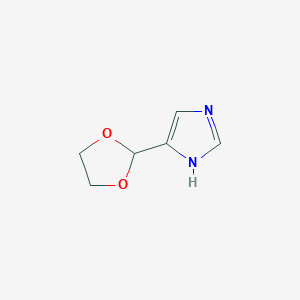

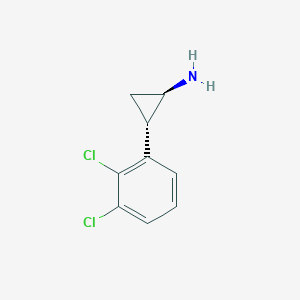

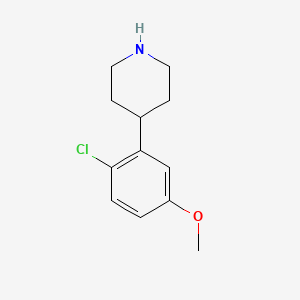
![6-(2-Furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280439.png)

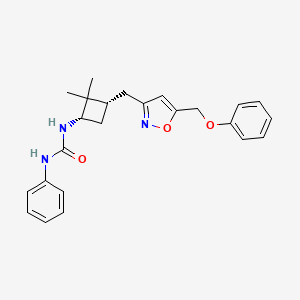
![(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B15280456.png)
![2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate](/img/structure/B15280466.png)
